

Poziotinib vs trastuzumab deruxtecan HER2-positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Poziotinib

CAS No.: 1092364-38-9

Cat. No.: S001711

Get Quote

Drug Comparison at a Glance

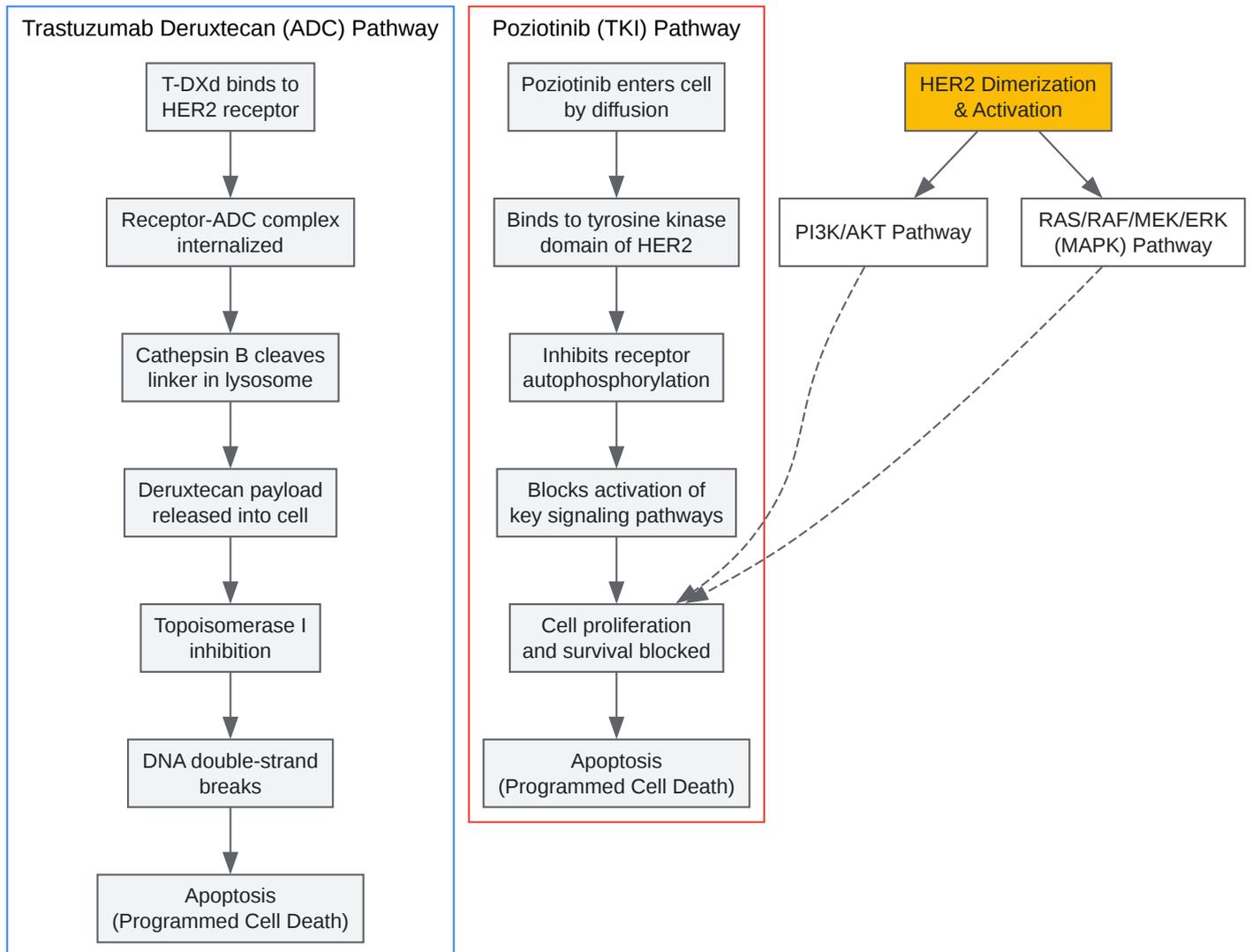
The table below summarizes the core characteristics of each drug based on available clinical trial data.

Feature	Trastuzumab Deruxtecan (T-DXd)	Poziotinib
Drug Class	Antibody-Drug Conjugate (ADC) [1]	Tyrosine Kinase Inhibitor (TKI) [2]
Primary Target & Mechanism	Binds to HER2 receptor, delivers cytotoxic deruxtecan payload internally, causes DNA damage and apoptosis [1]	Small molecule that irreversibly inhibits intracellular tyrosine kinase domains of HER2, EGFR, and other ERBB family members [2]
Regulatory Status in NSCLC	FDA-approved (Aug 2022) for previously treated HER2- <i>mutant</i> mNSCLC [3] [1]	Investigational; not FDA-approved [2] [4]
Key Clinical Trial Data	DESTINY-Lung02 (Phase 2): In HER2- <i>mutant</i> NSCLC, Confirmed Objective Response Rate (ORR): 50.0% (5.4 mg/kg), Median Progression-Free Survival (mPFS): 10.0 months [5]	MD Anderson (Phase 2): In HER2 <i>exon 20-mutant</i> NSCLC, ORR: 50% (12 patients), Median PFS: Not reached in HER2 cohort [4]

Feature	Trastuzumab Deruxtecan (T-DXd)	Pozotinib
Impact of Mutation Location	Effective across various HER2 mutations, including non-exon 19/20 cases [6]	Preclinical/exploratory data suggests superior efficacy in <i>near-loop</i> vs. <i>far-loop</i> exon 20 insertions [2]
Common Adverse Events	Nausea, fatigue, cytopenias (low blood counts) [5] [7]	Diarrhea, skin rash, paronychia (inflammation around nails) [2] [4]
Notable Safety Concerns	Adjudicated drug-related Interstitial Lung Disease (ILD) occurred in 14.9% (5.4 mg/kg); can be severe/fatal [5]	High rate of Grade 3+ adverse events; dose reductions frequent. ILD/pneumonitis also reported [2] [4]

Mechanisms of Action and Signaling Pathways

The two drugs have fundamentally different mechanisms for targeting HER2, which are illustrated in the pathways below.



[Click to download full resolution via product page](#)

Detailed Experimental Data & Context

For research professionals, understanding the source and scope of the clinical data is critical.

- **T-DXd Clinical Trial Protocols (DESTINY-Lung02):** This was a randomized, dose-blinded, multicenter **Phase 2 trial** (NCT04644237) [5]. Patients with previously treated HER2-*mutant* mNSCLC were randomized 2:1 to receive T-DXd at 5.4 mg/kg or 6.4 mg/kg intravenously once every 3 weeks. The **primary endpoint** was confirmed Objective Response Rate (ORR) by blinded independent central review. Key secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and safety [5].
- **Pozitotinib Clinical Trial Context (ZENITH20 & MD Anderson):** The data for **Pozitotinib** in HER2-altered NSCLC primarily comes from cohort 2 of the **ZENITH20 phase 2 trial** (NCT03318939) and an **investigator-initiated phase 2 trial** at MD Anderson Cancer Center [2] [4]. These were single-arm, open-label studies. The MD Anderson trial specifically enrolled patients with *HER2 exon 20 insertion mutations*. It is important to note that in the ZENITH20 trial, an exploratory analysis revealed that **Pozitotinib's** clinical benefit was significantly superior in tumors with *near-loop* exon 20 insertions (PFS of 11.1 months) compared to *far-loop* insertions (PFS of 3.5 months) [2].

Interpretation for Research and Development

The choice between these agents in a clinical or research setting is not a matter of superior efficacy but of different applications and patient profiles.

- **T-DXd** represents a validated and effective treatment for the broad population of patients with HER2-*mutant* NSCLC, leading to its official approval and recommendation in guidelines [1] [7]. Its main challenge is the need for careful monitoring and management of ILD.
- **Pozitotinib** remains a tool for a specific niche: targeting *exon 20 insertion mutations*. Its investigational status and significant toxicity profile limit its use outside of clinical trials [2] [4]. Future development may focus on its specific activity in *near-loop* insertion subtypes [2].

The treatment landscape is evolving, with next-generation HER2-specific TKIs like **zongertinib** and **sevabertinib** showing promising early data and improved tolerability, which may shape future treatment sequences [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. HER2 in Non-Small Cell Lung Cancer (NSCLC) [mdpi.com]
2. Pozitotinib for EGFR exon 20-insertion NSCLC [nature.com]
3. Mutant Metastatic Non-Small Cell Lung Cancer, From a ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Pozitotinib maintains high response rate against harmful ... [mdanderson.org]
5. Final Analysis Results and Patient-Reported Outcomes ... [sciencedirect.com]
6. Trastuzumab deruxtecan for the treatment of metastatic non ... [pmc.ncbi.nlm.nih.gov]
7. Navigating the Evolving Treatment Landscape in HER2 ... [onclive.com]

To cite this document: Smolecule. [Pozitotinib vs trastuzumab deruxtecan HER2-positive NSCLC].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001711#pozitotinib-vs-trastuzumab-deruxtecan-her2-positive-nslc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com